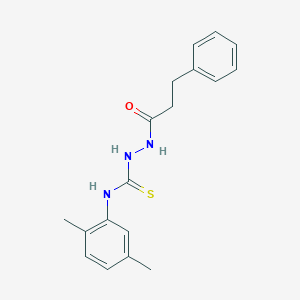![molecular formula C16H23FN2O3S B4845212 1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B4845212.png)
1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide
Vue d'ensemble
Description
1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide, also known as FSIPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FSIPC is a piperidine derivative that has been synthesized for its ability to modulate the activity of certain ion channels in the brain.
Applications De Recherche Scientifique
1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide has been shown to modulate the activity of certain ion channels in the brain, specifically the transient receptor potential vanilloid 1 (TRPV1) and the acid-sensing ion channel 1a (ASIC1a). These ion channels are involved in pain sensation and neuronal signaling, making 1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide a potential candidate for the treatment of pain-related disorders and neurological diseases. In addition, 1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide has also been shown to have anti-inflammatory properties, further expanding its potential therapeutic applications.
Mécanisme D'action
1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide modulates the activity of TRPV1 and ASIC1a ion channels by binding to specific sites on the channels. This binding leads to the inhibition of channel activity, resulting in the reduction of pain sensation and neuronal signaling. The anti-inflammatory properties of 1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, 1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide has been shown to reduce pain sensitivity and inflammation. In addition, 1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. 1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide has also been shown to have a neuroprotective effect, protecting against neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide is its specificity for TRPV1 and ASIC1a ion channels, making it a potentially valuable tool for studying the physiological and pathological roles of these channels. However, one limitation of 1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide is its relatively low potency, requiring higher concentrations for effective inhibition of channel activity. In addition, the lack of selectivity for other ion channels may limit its use in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research related to 1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide. One area of interest is the development of more potent derivatives of 1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide for improved inhibition of TRPV1 and ASIC1a ion channels. Another area of interest is the investigation of the potential therapeutic applications of 1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide in pain-related disorders and neurological diseases. Finally, the elucidation of the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of 1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide may lead to the development of novel therapeutic approaches for these conditions.
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-N-propan-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-12(2)18-16(20)13-7-9-19(10-8-13)23(21,22)11-14-5-3-4-6-15(14)17/h3-6,12-13H,7-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFWDXUZHBGOGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-fluorobenzyl)sulfonyl]-N-(propan-2-yl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4845133.png)

![ethyl 8-ethyl-4-[(2-hydroxyethyl)amino]-3-quinolinecarboxylate](/img/structure/B4845145.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B4845146.png)
![N-(2-chlorophenyl)-4-oxo-4-[2-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)hydrazino]butanamide](/img/structure/B4845153.png)
![3,3'-thiobis[N-(4-fluorobenzyl)propanamide]](/img/structure/B4845161.png)
![ethyl N-{[(3-chlorophenyl)amino]carbonyl}-beta-alaninate](/img/structure/B4845169.png)

![4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzenesulfonamide](/img/structure/B4845178.png)

![N-(3-acetylphenyl)-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4845191.png)
![1-ethyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4845202.png)
![3-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4845210.png)
